Acetic acid, (1-anthracenyloxy)-, ethyl ester

Description

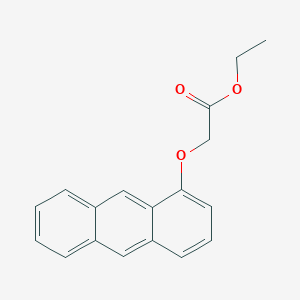

Acetic acid, (1-anthracenyloxy)-, ethyl ester is an aromatic ester derived from acetic acid, where the hydroxyl group is substituted with a 1-anthracenyloxy moiety and esterified with ethanol. Its structure comprises a 10-carbon anthracene ring system fused with an ethoxyacetate group. This compound is likely synthesized via nucleophilic substitution or esterification reactions involving 1-anthracenol and ethyl bromoacetate .

Properties

CAS No. |

652173-25-6 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

ethyl 2-anthracen-1-yloxyacetate |

InChI |

InChI=1S/C18H16O3/c1-2-20-18(19)12-21-17-9-5-8-15-10-13-6-3-4-7-14(13)11-16(15)17/h3-11H,2,12H2,1H3 |

InChI Key |

ZQLZCMVHMDGNRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=CC3=CC=CC=C3C=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (1-anthracenyloxy)-, ethyl ester typically involves the esterification of acetic acid with an anthracene derivative. One common method is the reaction of 1-anthracenol with ethyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Biological Activity

Acetic acid, (1-anthracenyloxy)-, ethyl ester is a compound with notable biological activities. Its structure, which includes an anthracene moiety, suggests potential applications in pharmacology and biochemistry. This article reviews the available research on its biological activity, including antibacterial properties, anti-inflammatory effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound is an ester formed from acetic acid and 1-anthracenol. The anthracene component contributes to its unique chemical properties, potentially enhancing its interaction with biological systems.

Antibacterial Activity

Research indicates that compounds related to acetic acid derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that various esters derived from acetic acid show activity against multidrug-resistant strains of bacteria. The antibacterial efficacy can be attributed to the presence of functional groups that interact with bacterial membranes or intracellular targets.

- Minimum Inhibitory Concentration (MIC) : The MIC for certain acetic acid derivatives has been reported as low as 4 mg/mL against Staphylococcus aureus .

- Zone of Inhibition : The ethyl acetate extract of similar compounds showed an inhibition zone of up to 18 mm against Pseudomonas aeruginosa .

Anti-inflammatory Effects

The anti-inflammatory properties of acetic acid derivatives have been explored in various studies. For example, certain compounds have shown effectiveness in reducing carrageenan-induced edema in animal models.

- Dosing Studies : In a study involving carrageenan-induced inflammation, doses of 100 to 500 mg/kg demonstrated significant reductions in edema compared to control groups .

- Mechanism of Action : The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase enzymes (COX-2), which play a crucial role in the inflammatory response .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial activity of various organic extracts containing acetic acid derivatives. The results indicated that these extracts could effectively inhibit the growth of ESKAPE pathogens, which are notorious for causing healthcare-associated infections.

| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 17 | 4 |

| Pseudomonas aeruginosa | 18 | 5 |

| Klebsiella pneumoniae | 15 | 6 |

This table summarizes key findings from the study, highlighting the effectiveness of these compounds against significant bacterial strains .

Case Study 2: Anti-inflammatory Activity

In another research effort focusing on anti-inflammatory agents derived from acetic acid, it was observed that certain esters significantly reduced inflammation markers in treated subjects.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Indomethacin (10 mg/kg) | 75 |

| Compound A (200 mg/kg) | 60 |

| Compound B (500 mg/kg) | 80 |

The data indicates that higher doses of specific compounds derived from acetic acid can lead to substantial anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[(1-Formyl-2-Naphthalenyl)Oxy]Acetate

- Structure : Contains a naphthalene ring (two fused benzene rings) substituted with a formyl group and linked to an ethoxyacetate chain .

- Key Differences :

- Aromatic System : Anthracene (three fused rings) vs. naphthalene (two fused rings). Anthracene’s extended conjugation enhances UV absorption and fluorescence intensity.

- Substituents : The target compound lacks the formyl group present in the naphthalene derivative, which could reduce its reactivity in aldol or condensation reactions.

- Physicochemical Properties: Anthracene derivatives generally exhibit higher molecular weights (e.g., anthracene: 178.23 g/mol vs. naphthalene: 128.17 g/mol), leading to lower solubility in polar solvents like water .

Caffeic Acid Ethyl Ester (Ethyl 3,4-Dihydroxycinnamate)

- Structure: A phenolic ester with a catechol (3,4-dihydroxyphenyl) group linked to an ethyl cinnamate backbone .

- Key Differences :

- Aromatic Substituents : The catechol group enables antioxidant activity via radical scavenging, absent in the anthracene derivative.

- Conjugation : The anthracene system allows for broader π-π interactions, relevant in materials science, whereas caffeic acid esters are more bioactive (e.g., anti-inflammatory ).

- Applications: Caffeic acid esters are studied for pharmacological uses (e.g., inhibition of NO production ), while the anthracene ester may serve in optoelectronic devices due to fluorescence .

Ethyl Acetate (Acetic Acid Ethyl Ester)

- Key Differences :

- Molecular Complexity : Ethyl acetate (C₄H₈O₂) is far smaller and more volatile (boiling point: 77°C) than the anthracene derivative, which likely has a boiling point >300°C.

- Solubility : Ethyl acetate is miscible with organic solvents and slightly soluble in water (8.3 g/L), whereas the anthracene ester’s hydrophobicity would limit aqueous solubility.

- Industrial Use : Ethyl acetate is a ubiquitous solvent in coatings and pharmaceuticals , while the anthracene ester’s niche applications might include specialized syntheses or photochemical research.

Physicochemical and Functional Comparison Table

Research Findings and Functional Insights

- Synthetic Accessibility : Anthracene derivatives often require multi-step syntheses involving Friedel-Crafts alkylation or Ullmann coupling, as seen in aryloxy ester preparations . Simpler esters like ethyl acetate are produced industrially via acid-catalyzed esterification .

- Material Properties : Anthracene’s fluorescence quantum yield (~0.3) surpasses naphthalene (~0.2), making its derivatives preferable in OLEDs or sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.